![molecular formula C8H7BrO2S B2674441 2-[(2-Bromophenyl)sulfanyl]acetic acid CAS No. 15939-85-2](/img/structure/B2674441.png)
2-[(2-Bromophenyl)sulfanyl]acetic acid
Overview
Description
“2-[(2-Bromophenyl)sulfanyl]acetic acid” is a chemical compound with the CAS Number 87852-48-0 . It has a molecular weight of 261.14 . The IUPAC name for this compound is [(2-bromobenzyl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9BrO2S/c10-8-4-2-1-3-7 (8)5-13-6-9 (11)12/h1-4H,5-6H2, (H,11,12) .Scientific Research Applications
Organic Synthesis and Chemical Reactions
2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters, which share a structural motif with 2-[(2-Bromophenyl)sulfanyl]acetic acid, are synthesized through a one-pot reaction, showcasing the compound's utility in constructing complex molecules (Tarasova et al., 2019). This method exemplifies the role of such compounds in facilitating innovative approaches to molecular synthesis.
Catalysis and Material Science
Sulfonated microporous organic-inorganic hybrids, developed using related bromophenyl compounds, demonstrate strong Bronsted acidity, which is beneficial for catalytic applications, such as esterification and cracking reactions (Wang et al., 2003). These materials, with their high surface areas and unique pore structures, are ideal for separations, ion exchange, and catalysis, underscoring the potential of bromophenyl derivatives in creating advanced catalytic systems.
Pharmaceutical and Biological Research
Derivatives based on phenylthiourea and acetophenone, which can be synthesized from compounds akin to this compound, have been explored for their physiological properties, including significant antioxidant effects and potential in drug development (Farzaliyev et al., 2020). This research highlights the role of such compounds in the synthesis of bioactive molecules with therapeutic applications.
Advanced Materials and Environmental Applications
The synthesis and application of bromophenol derivatives from the red alga Rhodomela confervoides, including compounds structurally related to this compound, indicate their potential in developing new materials with specific environmental and biological activities (Zhao et al., 2004). Although some derivatives were found inactive against human cancer cell lines and microorganisms, the study of such compounds can lead to the discovery of novel materials with unique properties.
properties
IUPAC Name |
2-(2-bromophenyl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2S/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUNWFXSYMIICT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15939-85-2 | |
| Record name | 2-[(2-bromophenyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2674358.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2674359.png)
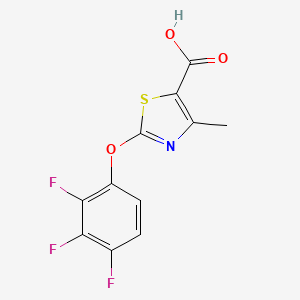

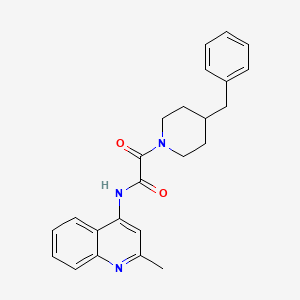
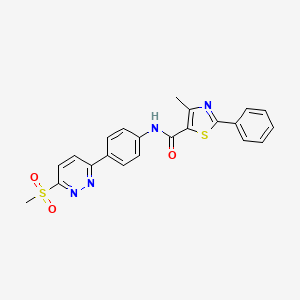

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)
![N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2674369.png)
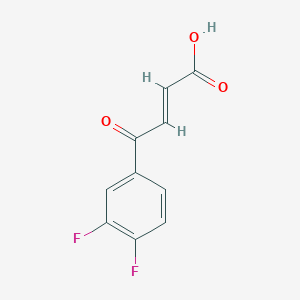
![Tert-butyl N-[(3-hydroxy-1-phenylcyclobutyl)methyl]carbamate](/img/structure/B2674372.png)
ammoniumolate](/img/structure/B2674375.png)
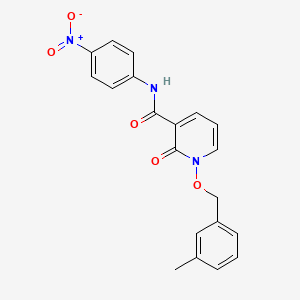
![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)